molecular formula C8H15NO B13154004 2-Methyl-1-(3-methylazetidin-3-yl)propan-1-one

2-Methyl-1-(3-methylazetidin-3-yl)propan-1-one

Katalognummer: B13154004
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: GQHPHLNIMAWWII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-(3-methylazetidin-3-yl)propan-1-one is an organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a methylazetidine ring.

Vorbereitungsmethoden

The synthesis of 2-Methyl-1-(3-methylazetidin-3-yl)propan-1-one involves several steps. One common method includes the reaction of 3-methylazetidine with a suitable alkylating agent under controlled conditions . The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-Methyl-1-(3-methylazetidin-3-yl)propan-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-(3-methylazetidin-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to understand enzyme interactions and metabolic pathways.

    Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-(3-methylazetidin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-1-(3-methylazetidin-3-yl)propan-1-one can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

2-methyl-1-(3-methylazetidin-3-yl)propan-1-one

InChI

InChI=1S/C8H15NO/c1-6(2)7(10)8(3)4-9-5-8/h6,9H,4-5H2,1-3H3

InChI-Schlüssel

GQHPHLNIMAWWII-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)C1(CNC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.